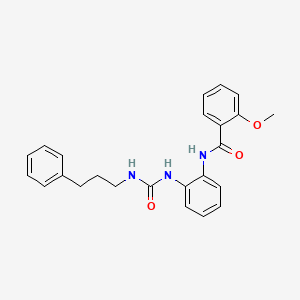

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is an organic compound with the chemical formula of C7H7NO . Benzamide is the simplest amide derivative of benzoic acid . It appears as a white solid in powdered form, while in crystalline form, it appears as colorless crystals .

Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups including a benzamide moiety, a ureido group, and a methoxy group. The exact structure could be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and reagents used. Benzamides, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis

Benzamides, in general, are solids at room temperature and have high boiling points . They are slightly soluble in water and soluble in many organic solvents .Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

Compounds like "2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide" often feature in the synthesis and study of enantioselective processes. For instance, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the utility of related N-methoxy-N-methylamide derivatives in synthesizing complex molecular structures, which are pivotal in the development of pharmaceuticals and fine chemicals (Calvez, Chiaroni, & Langlois, 1998).

Antimicrobial and Antiproliferative Effects

Benzamide derivatives, including those with methoxy and amide functionalities, have been studied for their antimicrobial and antiproliferative activities. For example, some benzamide derivatives have shown significant antibacterial and antifungal activities, underscoring the potential for compounds like this compound to be explored for similar biological effects (Priya et al., 2006).

Supramolecular Chemistry and Liquid Crystals

The study of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide has contributed to understanding new supramolecular packing motifs, indicating the potential for related compounds to play roles in the development of materials science, including liquid crystals and nanotechnology applications (Lightfoot, Mair, Pritchard, & Warren, 1999).

Corrosion Inhibition

Research into benzamide derivatives, especially those with methoxy groups, has also extended into applications like corrosion inhibition. The effect of such substituents on the inhibition efficiency of mild steel corrosion in acidic conditions has been explored, demonstrating the utility of these compounds in industrial applications related to material preservation (Mishra et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-methoxy-N-[2-(3-phenylpropylcarbamoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-30-22-16-8-5-13-19(22)23(28)26-20-14-6-7-15-21(20)27-24(29)25-17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,26,28)(H2,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIYJYVTSNYTRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)

![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)

![2-[(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2773183.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)

![2-[(1E)-2-[(2-fluorophenyl)amino]prop-1-en-1-yl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)

![3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2773192.png)

![methyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2773193.png)

![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2773200.png)